N-(2,3-二甲基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

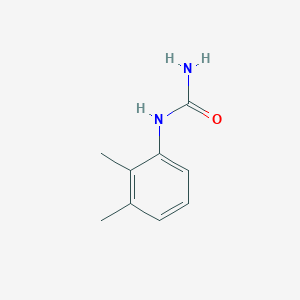

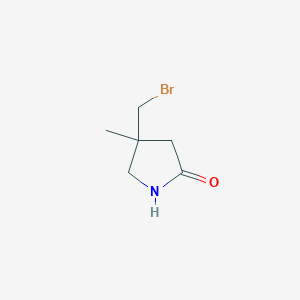

“N-(2,3-dimethylphenyl)urea” is a type of urea derivative . The molecule contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 urea derivative .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “N-(2,3-dimethylphenyl)urea”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate .Molecular Structure Analysis

The structure data file (SDF/MOL File) of “N-(2,3-dimethylphenyl)urea” contains information about the atoms, bonds, connectivity, and coordinates of the molecule . The molecule has a geometric mean diameter of 16.83±0.22 mm for UB1 and 14.41±0.15 mm for UB2 .Physical And Chemical Properties Analysis

The physical and engineering properties of urea briquettes, which include “N-(2,3-dimethylphenyl)urea”, play an important role in designing briquette metering devices . The length, breadth, and thickness of the urea briquettes UB1 and UB2 were 18.84±0.2.8 mm, 18.39±0.33mm, 13.76±0.28 mm and 16.49±0.18 mm, 16.22±0.19 mm and 11.18±0.17 mm, respectively .科学研究应用

阴离子配位化学

N-(2,3-二甲苯基)脲衍生物已被研究其与阴离子配位的可能性。Wu 等人 (2007) 探索了基于脲的配体的阴离子配位化学,包括 N-(2,4-二甲苯基)-N'-(3-吡啶基)脲,发现这些化合物与无机氧酸形成配合物,展示了涉及脲 NH 基团和阴离子的多种氢键基序 (Wu 等人,2007)。

N-硝基-N,N'-二苯基脲的合成

陈长水 (2008) 讨论了使用一锅法合成 N'-(3,5-二甲苯基)-N-硝基-N-(2,4,6-三氯苯基)脲。这种合成方法涉及三光气作为酰化剂,反映了二甲苯基脲衍生物在化学合成中的多功能性 (陈长水,2008)。

降胆固醇药

Devries 等人 (1989) 发现某些 N,N-二烷基-N'-芳基脲,例如 N'-(2,4-二甲苯基)-N-苄基-N-正丁基脲,可以抑制 ACAT 酶,表明这些化合物作为降胆固醇药具有潜力,并且有益于治疗高胆固醇血症和动脉粥样硬化 (Devries 等人,1989)。

共轭聚合物模型系统

Ricks 等人 (2004) 设计了 N,N'-二苯基脲作为聚苯乙炔中的聚集现象的模型系统。这项研究展示了脲衍生物在材料科学中的应用,特别是在理解聚合物中的聚集行为 (Ricks 等人,2004)。

密度泛函计算研究

已经对 2-[(2,4-二甲苯基)亚氨基甲基]-3,5-二甲氧基苯酚等化合物进行了密度泛函研究,展示了脲衍生物如何作为理论化学和计算研究的模型,以了解分子结构和性质 (Tanak,2012)。

定量构效关系研究

Lokwani 等人 (2011) 对苄基脲衍生物进行了 2D 和 3D 定量构效关系研究,以建立结构性质和抗肿瘤活性之间的相关性。这突出了脲衍生物在药物化学和药物设计中的作用 (Lokwani 等人,2011)。

农业应用

在农业中,脲衍生物已被探索作为肥料的添加剂,以促进植物生长并减少氮损失。Souza 等人 (2019) 研究了脲添加剂对马铃薯生产中农艺性能和氮损失的影响,表明脲衍生物在改善农业实践中的潜力 (Souza 等人,2019)。

作用机制

Target of Action

N-(2,3-dimethylphenyl)urea is a complex compound with potential biological activity. Urea derivatives have been studied for their antiproliferative properties against various cancer cell lines , suggesting that N-(2,3-dimethylphenyl)urea may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

Urea derivatives are known to interact with their targets through various types of bonds, including hydrogen bonds and van der waals contacts . This interaction can lead to changes in the target’s function, potentially inhibiting processes such as cell proliferation .

Biochemical Pathways

Urea and its derivatives are known to be involved in nitrogen metabolism . They can also influence the process of microbially induced calcite precipitation (MICP), which involves the breakdown of urea

Pharmacokinetics

Factors such as body size, hepatic function, plasma albumin, and cardiac output are known to influence the pharmacokinetics of related compounds .

Result of Action

Some urea derivatives have been found to exhibit antiproliferative effects against various cancer cell lines , suggesting that N-(2,3-dimethylphenyl)urea may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,3-dimethylphenyl)urea. For instance, the presence of certain bacteria can enhance the process of MICP, which involves the breakdown of urea . Additionally, the application method and type of fertilizer can affect the volatilization of urea in agricultural soils .

安全和危害

未来方向

属性

IUPAC Name |

(2,3-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKKMJTXLAJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13114-75-5 |

Source

|

| Record name | 1-(2,3-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)

![N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2784294.png)

![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)

![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)

![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2784309.png)

![methyl (2Z)-3-anilino-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2784310.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)